![molecular formula C21H28O3 B1676423 4-Keto 13-cis-Retinoic Acid Methyl Ester CAS No. 71748-57-7](/img/structure/B1676423.png)
4-Keto 13-cis-Retinoic Acid Methyl Ester
Overview
Description
4-Keto 13-cis-Retinoic Acid Methyl Ester, also known as 13-cis-4-Oxo-retinoic acid Methyl Ester or Methyl 13-cis-4-Oxoretinoate, is a derivative of Retinoic acid . It has a CAS Number of 71748-57-7, a molecular weight of 328.45, and a molecular formula of C21H28O3 .
Synthesis Analysis
While specific synthesis methods for 4-Keto 13-cis-Retinoic Acid Methyl Ester were not found, it’s known that retinoic acid derivatives can be synthesized using various methods. For instance, a study mentioned the synthesis of micelle-forming excipients, which could potentially include 4-Keto 13-cis-Retinoic Acid Methyl Ester .Molecular Structure Analysis
The molecular structure of 4-Keto 13-cis-Retinoic Acid Methyl Ester consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The exact mass is 328.20 and the molecular weight is 328.452 .Physical And Chemical Properties Analysis
4-Keto 13-cis-Retinoic Acid Methyl Ester has a molecular weight of 328.45 and a molecular formula of C21H28O3 . More specific physical and chemical properties such as melting point, solubility, and stability were not found in the search results.Scientific Research Applications
Role in Neuroblastoma Research
Methyl 13-cis-4-Oxoretinoate is identified as a retinoic acid metabolite in neuroblastoma . Neuroblastoma is a type of cancer that starts in certain very early forms of nerve cells found in an embryo or fetus. This metabolite could potentially be used in the study of neuroblastoma treatment and the biological mechanisms of this disease.
Use in Synthesis Research
The compound has been used in the synthesis of 4, 4-difluoro analogs of retinol and retinoic acid . This suggests its potential application in the development of new synthetic methodologies and the production of novel compounds.
Use in Molecular Biology
Methyl 13-cis-4-Oxoretinoate is listed under small molecules for molecular biology , indicating its use in various molecular biology experiments. It could be used in studies involving cell signaling, gene expression, and other cellular processes.
Safety and Handling Research
Research into the safety and handling of Methyl 13-cis-4-Oxoretinoate is also important. Understanding its physical and chemical properties, stability, and potential hazards can inform safe laboratory practices .
Mechanism of Action
Target of Action
Methyl 13-cis-4-Oxoretinoate, also known as 4-Keto 13-cis-Retinoic Acid Methyl Ester, is a derivative of retinoic acid . It is primarily targeted at neuroblastoma . .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , and its storage temperature is -80/-20°C , which may influence its bioavailability.
Result of Action
As a derivative of retinoic acid, it may influence cell growth and differentiation, particularly in neuroblastoma
Action Environment
Its storage temperature is -80/-20°c , suggesting that temperature could be a significant environmental factor affecting its stability and efficacy.
properties
IUPAC Name |
methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFDGSDUILKPM-ZTXQEUQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440537 | |
Record name | Methyl 13-cis-4-Oxoretinoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 13-cis-4-Oxoretinoate | |
CAS RN |
71748-57-7 | |
Record name | Methyl 13-cis-4-Oxoretinoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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